

Tannase in Plant Physiology and Defense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tannase**

Cat. No.: **B8822749**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in plant physiology, playing a dual role in both metabolic processes and defense against biotic stressors. As a hydrolase, its primary function is the catalysis of ester and depside bonds within hydrolysable tannins, releasing gallic acid and glucose. This activity is not only integral to developmental processes such as fruit ripening but also serves as a crucial component of the plant's induced defense system against herbivores and pathogens. This guide provides a comprehensive overview of the multifaceted roles of **tannase**, detailing its biochemical functions, the signaling pathways that regulate its expression, and its mechanism of action in plant defense. Furthermore, it offers detailed experimental protocols for the quantification of **tannase** activity and gene expression, as well as for assessing its impact on herbivore and pathogen resistance, aiming to equip researchers with the necessary tools to further investigate this important enzyme.

Introduction to Tannase

Tannase belongs to the family of hydrolases and is instrumental in the degradation of hydrolysable tannins, which are secondary metabolites abundant in many plant species.^[1] These tannins are known for their ability to precipitate proteins, which contributes to their defensive properties.^[2] The enzymatic action of **tannase** breaks down complex tannins into simpler, less defensive compounds, a process that is intricately regulated and has significant implications for plant-microbe and plant-herbivore interactions.

Biochemical Function

The primary reaction catalyzed by **tannase** is the hydrolysis of the ester linkages in gallotannins and ellagitannins.^[1] This process yields gallic acid, a precursor for various other secondary metabolites, and a sugar core, typically glucose. The systematic name for this enzyme is tannin acylhydrolase.^[1]

Role in Plant Physiology

In addition to its role in defense, **tannase** is involved in several physiological processes:

- **Fruit Ripening:** During fruit maturation, **tannase** activity can contribute to the reduction of astringency by breaking down tannins, making the fruit more palatable to seed-dispersing animals.^[2]
- **Cell Wall Degradation:** **Tannase** can assist in the degradation of cell wall components by breaking cross-linking bonds between cell wall polymers, which can be important during growth and development.

Tannase in Plant Defense

Tannins are a key component of plant chemical defenses against a wide range of biotic threats. They can act as feeding deterrents to herbivores and inhibit the growth of pathogenic microorganisms. The regulation and activity of **tannase** are, therefore, critical in modulating these defensive capabilities.

Defense Against Herbivores

Plants can increase the production of tannins in response to herbivory. This induced defense mechanism makes the plant tissues less palatable and harder to digest for insects and other herbivores. The expression of **tannase** genes has been shown to be rapidly upregulated in response to wounding, suggesting a role in the dynamic regulation of tannin-based defenses. For instance, in members of the Juglandaceae family, **tannase** genes showed heightened expression in leaves and were quickly up-regulated within hours of leaf injury.

Defense Against Pathogens

Tannins can create a protective barrier against invading pathogens. However, some successful plant pathogens have evolved to produce their own **tannase**, allowing them to break down these defensive compounds and colonize the plant tissue. This highlights an evolutionary arms race between plants and their pathogens centered around tannin metabolism.

Regulation of Tannase Expression

The expression of **tannase** genes is tightly regulated by complex signaling networks that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are central to this regulation.

Signaling Pathways

Wounding from herbivore feeding primarily activates the jasmonic acid (JA) pathway. Pathogen infection, particularly by biotrophic pathogens, typically triggers the salicylic acid (SA) pathway. There is significant crosstalk between these two pathways, often of an antagonistic nature, which allows the plant to fine-tune its defense response to specific threats.

The promoters of **tannase** genes contain specific cis-regulatory elements, such as the W-box and MYB-related motifs, which are binding sites for WRKY and MYB transcription factors, respectively. These transcription factors are key downstream components of the JA and SA signaling cascades.

```
// Nodes
Herbivore_Feeding [label="Herbivore Feeding\nWounding", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DAMPs [label="DAMPs\n(e.g., cell wall fragments)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Pattern Recognition\nReceptor (PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MAPK_Cascade [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"];
JA_Biosynthesis [label="Jasmonic Acid (JA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];
JAZ_Degradation [label="JAZ Repressor\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
WRKY_TF [label="WRKY & MYC\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tannase_Gene [label="Tannase Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
W_Box [label="W-box / MYC-elements", shape=plaintext, fontcolor="#5F6368"];
Tannase_Expression [label="Tannase Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Herbivore_Feeding -> DAMPs [color="#5F6368"]; DAMPs -> Receptor [color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade -> JA_Biosynthesis [color="#5F6368"]; JA_Biosynthesis -> JAZ_Degradation [color="#5F6368"]; JAZ_Degradation -> WRKY_TF [label="Activation", color="#34A853"]; WRKY_TF -> W_Box [style=dashed, arrowhead=none, color="#5F6368"]; W_Box -> Tannase_Gene [style=invis]; WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"]; Tannase_Gene -> Tannase_Expression [color="#5F6368"]; } .enddot Figure 1: Simplified wound signaling pathway leading to tannase expression.
```

```
// Nodes Pathogen_Attack [label="Pathogen Attack", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAMPs [label="PAMPs\n(e.g., flagellin, chitin)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Pattern Recognition\nReceptor (PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1_Activation [label="NPR1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MYB_WRKY_TF [label="MYB & WRKY\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tannase_Gene [label="Tannase Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; MYB_WBox [label="MYB-elements / W-box", shape=plaintext, fontcolor="#5F6368"]; Tannase_Expression [label="Tannase Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Pathogen_Attack -> PAMPs [color="#5F6368"]; PAMPs -> Receptor [color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade -> SA_Biosynthesis [color="#5F6368"]; SA_Biosynthesis -> NPR1_Activation [color="#5F6368"]; NPR1_Activation -> MYB_WRKY_TF [label="Activation", color="#34A853"]; MYB_WRKY_TF -> MYB_WBox [style=dashed, arrowhead=none, color="#5F6368"]; MYB_WBox -> Tannase_Gene [style=invis]; MYB_WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"]; Tannase_Gene -> Tannase_Expression [color="#5F6368"]; } .enddot Figure 2: Simplified pathogen signaling pathway and its influence on tannase expression.
```

```
// Nodes JA_Pathway [label="JA Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA_Pathway [label="SA Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Herbivore_Defense [label="Herbivore Defense\n(e.g., Tannin production)", shape=box,
```

```
fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen_Defense [label="Pathogen Defense\n(e.g., PR proteins)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges JA_Pathway -> Herbivore_Defense [color="#34A853"]; SA_Pathway -> Pathogen_Defense [color="#4285F4"]; JA_Pathway -> SA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"]; SA_Pathway -> JA_Pathway [label="Antagonism", arrowhead="tee", color="#EA4335"]; } .enddot Figure 3: Antagonistic crosstalk between the Jasmonic Acid (JA) and Salicylic Acid (SA) signaling pathways.
```

Quantitative Data on Tannase Activity and Expression

The activity and expression of **tannase** vary significantly depending on the plant species, tissue type, and the presence of biotic stressors.

Table 1: **Tannase** Activity in Various Plant Species and Conditions

Plant Species	Tissue	Condition	Tannase Activity (U/mL or U/mg protein)	Reference
Aspergillus niger ITCC 6514.07	(Fungus)	Control (Pomegranate Rind)	29.25 U/mL	
Aspergillus niger ITCC 6514.07	(Fungus)	+ 1% Tannic Acid	101.2 U/mL	
Aspergillus niger ITCC 6514.07	(Fungus)	+ 0.5% Glucose	30.8 U/mL	
Penicillium montanense URM 6286	(Fungus)	Optimized SSF	41.64 U/mL	
Aspergillus glaucus	(Fungus)	Black Tea Waste SSF	5.37 U/mg	
Enterococcus faecalis	(Bacterium)	Submerged Fermentation	~9.14 U/mL (Vmax)	
Bacillus massiliensis	(Bacterium)	Optimized Fermentation	9.65 U/L	
Aspergillus oryzae	(Fungus)	Solid State Fermentation	162.3 U/mL	

Table 2: Fold Change in **Tannase** Gene Expression in Response to Wounding in Juglandaceae

Gene	Time After Injury	Fold Change in Expression	Reference
CcTA1	3 h	~2.5	
CcTA2	3 h	~4.0	
CiTA1a	3 h	~3.0	
CiTA1b	3 h	~2.0	
CiTA2a	3 h	~6.0	
CiTA2b	3 h	~2.5	

Table 3: Minimum Inhibitory Concentration (MIC) of Tannins and Related Compounds Against Phytopathogens

Compound	Pathogen	MIC (μ M)	Reference
Punicalagin	Alternaria alternata	92.2	
Punicalagin	Botrytis cinerea	92.2	
Punicalin	Alternaria alternata	92.2	
Punicalin	Botrytis cinerea	92.2	
Ellagic Acid	Alternaria alternata	165.4	
Ellagic Acid	Botrytis cinerea	165.4	
Gallic Acid	All tested phytopathogens	587.8	

Experimental Protocols

```
// Nodes
Plant_Material [label="Plant Material\n(Stressed/Control)", fillcolor="#F1F3F4", fontcolor="#202124"];
Tannase_Extraction [label="Tannase Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Activity_Assay [label="Tannase Activity Assay\n(Spectrophotometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
fillcolor="#34A853", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; qPCR [label="qPCR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis_Activity [label="Calculate Tannase Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis_Expression [label="Calculate Relative\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Plant_Material -> Tannase_Extraction [color="#5F6368"]; Plant_Material -> RNA_Extraction [color="#5F6368"]; Tannase_Extraction -> Activity_Assay [color="#5F6368"]; RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; Activity_Assay -> Data_Analysis_Activity [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; qPCR -> Data_Analysis_Expression [color="#5F6368"]; } .enddot Figure 4: General experimental workflow for analyzing tannase activity and gene expression.
```

Protocol for Tannase Activity Assay (Rhodanine Method)

This method is based on the formation of a chromogen between gallic acid, released by **tannase** activity, and rhodanine.

Materials:

- 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)
- 0.05 M Citrate buffer (pH 5.0)
- 0.667% (w/v) Methanolic rhodanine
- 0.5 M KOH
- Plant tissue extract (crude enzyme)
- Spectrophotometer

Procedure:

- Prepare the reaction mixture by combining 0.25 mL of 0.01 M methyl gallate and 0.25 mL of the plant tissue extract.

- Incubate the mixture at 30°C for 10 minutes.
- Stop the reaction by adding 0.3 mL of methanolic rhodanine.
- After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH.
- Dilute the reaction mixture with 4.0 mL of distilled water.
- Incubate at 30°C for 10 minutes.
- Measure the absorbance at 520 nm against a blank.
- A control reaction should be run where the enzyme is added after the addition of KOH.
- One unit of **tannase** activity is defined as the amount of enzyme that liberates 1 μ mol of gallic acid per minute under the assay conditions.

Protocol for Tannase Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps for quantifying the relative expression of **tannase** genes using Reverse Transcription-Quantitative Polymerase Chain Reaction.

Materials:

- Total RNA extracted from plant tissue
- DNase I
- Reverse transcriptase kit
- SYBR Green PCR Master Mix
- Gene-specific primers for **tannase** and a reference gene (e.g., actin)
- qPCR instrument

Procedure:

- RNA Extraction and DNase Treatment: Extract total RNA from plant tissue using a suitable method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing diluted cDNA, SYBR Green PCR Master Mix, and forward and reverse primers for the **tannase** gene and the reference gene.
- qPCR Program: Run the qPCR with the following typical conditions: an initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 55-60°C for 30 seconds.
- Data Analysis: Calculate the relative gene expression using the $2^{-\Delta\Delta CT}$ method.

Protocol for Insect Feeding Bioassay (Leaf Disk Method)

This bioassay assesses the antifeedant properties of tannins on herbivorous insects.

Materials:

- Fresh plant leaves
- Herbivorous insects (e.g., *Spodoptera litura* larvae)
- Tannic acid solutions of varying concentrations
- Petri dishes
- Filter paper

Procedure:

- Cut uniform leaf disks from fresh plant leaves using a cork borer.
- Treat the leaf disks with different concentrations of tannic acid solution. A control group should be treated with the solvent only.

- Allow the solvent to evaporate completely.
- Place one treated leaf disk and one control leaf disk in a Petri dish lined with moist filter paper.
- Introduce one insect larva into each Petri dish.
- After a set period (e.g., 24 or 48 hours), measure the area of each leaf disk consumed.
- Calculate the feeding deterrence index to quantify the antifeedant effect.

Protocol for Pathogen Growth Inhibition Assay (Agar Well Diffusion Method)

This assay determines the antimicrobial activity of plant extracts containing tannins against phytopathogens.

Materials:

- Plant extract containing tannins
- Phytopathogen culture (e.g., *Botrytis cinerea*)
- Appropriate agar medium (e.g., Potato Dextrose Agar)
- Sterile Petri dishes
- Sterile cork borer

Procedure:

- Prepare agar plates and allow them to solidify.
- Inoculate the surface of the agar plates with the phytopathogen.
- Create wells in the agar using a sterile cork borer.

- Add a specific volume of the plant extract to each well. A control well should contain the solvent used for extraction.
- Incubate the plates under conditions suitable for the growth of the pathogen.
- After incubation, measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
- The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the extract.

Conclusion

Tannase is a multifaceted enzyme with significant implications for both the basic physiology and the defensive capabilities of plants. Its role in modulating tannin levels makes it a key player in the intricate interactions between plants and their biotic environment. A thorough understanding of its regulation and function is essential for developing novel strategies for crop protection and for the potential biotechnological applications of this enzyme. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of plant **tannase**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [asm.org](https://www.asm.org) [asm.org]
- To cite this document: BenchChem. [Tannase in Plant Physiology and Defense: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense\]](https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com